4,4'-Dithiodibutyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-carboxypropyldisulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSCJLLOWOUSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CSSCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062700 | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-60-7 | |

| Record name | 4,4′-Dithiodibutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dithiodibutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4'-Dithiodibutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dithiodibutyric acid is a dicarboxylic acid containing a disulfide bond, a key functional group that imparts unique chemical reactivity and utility. This dimeric structure, formed from the oxidation of 4-mercaptobutyric acid, serves as a valuable building block in polymer chemistry, a cross-linking agent in materials science, and a component in the design of stimuli-responsive systems for drug delivery. Its core utility lies in the reversible nature of the disulfide bond, which can be cleaved under reducing conditions. This guide provides a comprehensive overview of the essential chemical properties, experimental protocols, and key reactivity pathways of 4,4'-Dithiodibutyric acid to support its application in research and development.

Chemical and Physical Properties

4,4'-Dithiodibutyric acid is a beige to light brown crystalline powder at room temperature.[1] It is characterized by the presence of two carboxylic acid functional groups and a central disulfide linkage. This structure makes it soluble in polar organic solvents like methanol (B129727) and sparingly soluble in water, though its salt forms exhibit higher aqueous solubility.[1][2]

Table 1: Physicochemical Properties of 4,4'-Dithiodibutyric Acid

| Property | Value | Source(s) |

| IUPAC Name | 4-(3-carboxypropyldisulfanyl)butanoic acid | [3] |

| Synonyms | 3-Carboxypropyl disulfide, Butanoic acid, 4,4'-dithiobis- | [3][4][5] |

| CAS Number | 2906-60-7 | [1][4] |

| Molecular Formula | C₈H₁₄O₄S₂ | [1][3] |

| Molecular Weight | 238.32 g/mol | [1][4][6] |

| Appearance | Beige to light brown fine crystalline powder | [1] |

| Melting Point | 108-110 °C | [1][4] |

| Boiling Point | 467.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.34 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 4.32 ± 0.10 (Predicted) | [1] |

| LogP | 2.09740 (Predicted) | [1] |

| Flash Point | 236.3 °C (Predicted) | [1] |

| Refractive Index | 1.4950 (Estimate) | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Exact Mass | 238.03335127 Da | [1][3] |

Chemical Reactivity and Applications

The chemistry of 4,4'-Dithiodibutyric acid is dominated by its two key functional groups: the carboxylic acids and the disulfide bond.

-

Carboxylic Acid Reactivity : The carboxyl groups can undergo standard reactions such as esterification, amidation, and reduction to form a variety of derivatives. This allows for the incorporation of the dithiodibutyrate moiety into larger structures like polymers or for attachment to other molecules of interest.

-

Disulfide Bond Reactivity : The disulfide bond is susceptible to cleavage by reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to yield two molecules of 4-mercaptobutyric acid.[4] This reversible redox behavior is fundamental to its use in applications like drug delivery systems, where the disulfide bond can be designed to break under the reducing conditions found inside cells, releasing a payload. Conversely, the precursor thiol can be oxidized to form the disulfide bond, a reaction utilized in polymer synthesis and cross-linking.[7]

This reactivity makes it a valuable tool in several fields:

-

Polymer Synthesis : It serves as a precursor for producing novel polythioesters (PTEs).[6][7]

-

Materials Science : It is used as a cross-linking agent, for instance, in the production of chemically crosslinked epoxidized natural rubber.[6][7]

-

Biotechnology and Drug Delivery : It can be used to create monolayers for protein chips and as a linker in stimuli-responsive drug delivery systems.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4,4'-Dithiodibutyric Acid: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological interactions of 4,4'-Dithiodibutyric acid. The information is curated to support research and development activities in the fields of chemistry, materials science, and drug development.

Molecular Structure and Identification

4,4'-Dithiodibutyric acid is an organic disulfide compound. It is structurally characterized by two butyric acid moieties linked by a disulfide bond. This molecule is the result of the formal oxidative dimerization of 4-sulfanylbutanoic acid.[1][2]

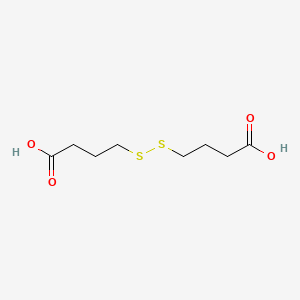

Chemical Structure:

Caption: 2D structure of 4,4'-Dithiodibutyric acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(3-carboxypropyldisulfanyl)butanoic acid[1][2] |

| CAS Number | 2906-60-7[1][2] |

| Molecular Formula | C8H14O4S2[1][2] |

| Molecular Weight | 238.3 g/mol [1] |

| Canonical SMILES | C(CC(=O)O)CSSCCCC(=O)O[1] |

| InChI Key | YYSCJLLOWOUSHH-UHFFFAOYSA-N[1] |

| Synonyms | 4,4'-Dithiodibutanoic acid, 3-Carboxypropyl disulfide, Butanoic acid, 4,4'-dithiobis-[1][2] |

Physicochemical Properties

4,4'-Dithiodibutyric acid is a white to off-white solid at room temperature.[3] It is utilized as a cross-linking agent in the synthesis of polymers and materials.[4]

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Solid[4] |

| Appearance | White to off-white powder/crystal |

| Melting Point | 108-110 °C |

| Solubility | Soluble in polar solvents like water and alcohols. |

Spectroscopic Data

Detailed experimental spectroscopic data for 4,4'-Dithiodibutyric acid is not widely available in public databases. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Multiplet | ~ 2.0 ppm | -CH₂-CH₂-COOH |

| Triplet | ~ 2.5 ppm | -CH₂-COOH | |

| Triplet | ~ 2.8 ppm | -S-S-CH₂- | |

| Broad Singlet | > 10 ppm | -COOH | |

| ¹³C NMR | Aliphatic CH₂ | ~ 20-40 ppm | -CH₂-CH₂-CH₂- |

| CH₂ adjacent to S | ~ 40-50 ppm | -S-S-CH₂- | |

| Carbonyl C | > 170 ppm | -COOH | |

| FTIR | Broad | 2500-3300 cm⁻¹ | O-H stretch (carboxylic acid) |

| Strong | 1680-1720 cm⁻¹ | C=O stretch (carboxylic acid) | |

| Weak | 400-600 cm⁻¹ | S-S stretch | |

| Mass Spec (GC-MS) | Top Peak (m/z) | 45 | [COOH]⁺ fragment[2] |

Experimental Protocols

The synthesis of 4,4'-Dithiodibutyric acid is achieved through the oxidative dimerization of 4-mercaptobutyric acid. This reaction involves the formation of a disulfide bond between two thiol molecules.

Caption: General synthesis workflow.

A typical procedure would involve dissolving 4-mercaptobutyric acid in a suitable solvent and introducing a mild oxidizing agent. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

Purification of the crude product is essential to remove unreacted starting material and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.

Caption: Purification by recrystallization.

The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

The purity of the final product can be assessed using HPLC. A reversed-phase C18 column is typically suitable for the analysis of organic acids. The mobile phase would likely consist of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Biological Activity and Signaling Pathways

Rhodococcus erythropolis strain MI2 is capable of utilizing 4,4'-Dithiodibutyric acid (DTDB) as its sole carbon source.[1] The catabolic pathway involves the initial cleavage of the disulfide bond, followed by further enzymatic modifications.[3][4][5]

The hypothesized catabolic pathway is as follows:

-

Cleavage: DTDB is cleaved by a disulfide-reductase (Nox) into two molecules of 4-mercaptobutyric acid (4MB).[1][3][4][5]

-

Oxidation: A putative oxygenase converts 4MB into 4-oxo-4-sulfanylbutyric acid.[3][4][5]

-

Desulfhydration: A putative desulfhydrase is thought to remove the sulfur, yielding succinic acid and hydrogen sulfide.[3][4][5]

Caption: Catabolic pathway of DTDB.

This metabolic capability highlights the potential for bioremediation applications and the production of novel polythioesters.[1][6]

Applications in Research and Development

4,4'-Dithiodibutyric acid serves as a valuable building block and cross-linking agent in several areas:

-

Polymer Chemistry: It is a precursor for the synthesis of novel polythioesters (PTEs).[4]

-

Materials Science: Used in the production of chemically crosslinked epoxidized natural rubber.[4]

-

Biotechnology: Employed as an alternative monolayer for protein chips.[4]

This guide provides a foundational understanding of 4,4'-Dithiodibutyric acid. Further research into detailed reaction kinetics, spectroscopic characterization, and biological interactions will continue to expand its potential applications.

References

- 1. Genome and Proteome Analysis of Rhodococcus erythropolis MI2: Elucidation of the 4,4´-Dithiodibutyric Acid Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-Dithiodibutyric acid | C8H14O4S2 | CID 76196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Genome and Proteome Analysis of Rhodococcus erythropolis MI2: Elucidation of the 4,4´-Dithiodibutyric Acid Catabolism | PLOS One [journals.plos.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of the organic disulfide 4,4'-dithiodibutyric acid by Rhodococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 4,4'-Dithiodibutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-dithiodibutyric acid, a key building block in various scientific and pharmaceutical applications. This document outlines a reliable two-step synthesis protocol starting from γ-butyrolactone and details subsequent purification methodologies, including recrystallization and column chromatography, to obtain a high-purity final product. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using diagrams for enhanced understanding.

Introduction

4,4'-Dithiodibutyric acid is a dicarboxylic acid containing a disulfide bond. This unique structure makes it a valuable cross-linking agent in polymer chemistry and a versatile component in the development of drug delivery systems and self-assembled monolayers. The synthesis of this compound is typically achieved through the oxidative dimerization of 4-mercaptobutyric acid. This guide details a robust method for its preparation and subsequent purification to meet the stringent purity requirements of research and development.

Synthesis of 4,4'-Dithiodibutyric Acid

The synthesis of 4,4'-dithiodibutyric acid is presented as a two-step process, commencing with the synthesis of the 4-mercaptobutyric acid intermediate from γ-butyrolactone, followed by its oxidation to the final product.

Step 1: Synthesis of 4-Mercaptobutyric Acid

The initial step involves the ring-opening of γ-butyrolactone using a sulfur nucleophile, such as sodium hydrosulfide (B80085), to yield 4-mercaptobutyric acid.

Experimental Protocol:

A detailed experimental protocol for this step is outlined below.

| Parameter | Value |

| Starting Material | γ-Butyrolactone |

| Reagent | Sodium hydrosulfide (NaSH) |

| Solvent | Ethanol (B145695)/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Acidification with HCl, followed by extraction with an organic solvent (e.g., ethyl acetate) |

| Typical Yield | 70-80% |

Detailed Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in a mixture of ethanol and water.

-

To this solution, add γ-butyrolactone dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid (HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-mercaptobutyric acid as an oil.

Step 2: Oxidation of 4-Mercaptobutyric Acid to 4,4'-Dithiodibutyric Acid

The second step involves the oxidation of the thiol group in 4-mercaptobutyric acid to form the disulfide bond of 4,4'-dithiodibutyric acid. A mild oxidizing agent such as iodine is effective for this transformation.

Experimental Protocol:

| Parameter | Value |

| Starting Material | 4-Mercaptobutyric acid |

| Reagent | Iodine (I₂) |

| Solvent | Ethyl acetate |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Washing with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by extraction and solvent evaporation. |

| Typical Yield | 85-95% |

| Purity (crude) | >90% |

Detailed Methodology:

-

Dissolve the crude 4-mercaptobutyric acid in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Prepare a solution of iodine in ethyl acetate and add it dropwise to the solution of 4-mercaptobutyric acid at room temperature. The reaction is typically accompanied by the disappearance of the brown color of iodine.

-

Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC.

-

After the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4'-dithiodibutyric acid as a solid.

Purification of 4,4'-Dithiodibutyric Acid

Purification of the crude product is crucial to remove any unreacted starting materials or byproducts. Two common methods are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. A solvent pair system, such as ethyl acetate and hexane (B92381), is suitable for 4,4'-dithiodibutyric acid.

Experimental Protocol:

| Parameter | Value |

| Solvent System | Ethyl acetate / Hexane |

| Procedure | Dissolve the crude product in a minimum amount of hot ethyl acetate, then add hexane dropwise until turbidity persists. Allow to cool slowly to form crystals. |

| Expected Recovery | 70-85% |

| Purity (after recrystallization) | >98% |

Detailed Methodology:

-

Place the crude 4,4'-dithiodibutyric acid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy.

-

If the solution becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.

-

Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Purification by Column Chromatography

For higher purity or for separating closely related impurities, flash column chromatography over silica (B1680970) gel can be employed.

Experimental Protocol:

| Parameter | Value |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing the polarity) |

| Elution Monitoring | Thin-layer chromatography (TLC) |

| Purity (after column chromatography) | >99% |

Detailed Methodology:

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude 4,4'-dithiodibutyric acid in a minimum amount of the mobile phase (or a slightly more polar solvent) and load it onto the column.

-

Elute the column with a gradient of increasing ethyl acetate concentration in hexane.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4,4'-dithiodibutyric acid.

Visualizing the Workflow

To provide a clear visual representation of the synthesis and purification process, the following diagrams have been generated using the DOT language.

Caption: Overall workflow for the synthesis and purification of 4,4'-dithiodibutyric acid.

Caption: Decision-making workflow for the purification of 4,4'-dithiodibutyric acid.

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and purification of 4,4'-dithiodibutyric acid. By following the outlined experimental protocols, researchers, scientists, and drug development professionals can reliably produce this important compound with high purity, suitable for a wide range of applications. The provided tables and diagrams serve as quick references to streamline the experimental process.

A Comprehensive Technical Guide to the Solubility of 4,4'-Dithiodibutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4,4'-Dithiodibutyric acid in various organic solvents. Understanding the solubility of this compound is critical for its application in drug development, polymer synthesis, and other areas of chemical research. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concept: Solubility of 4,4'-Dithiodibutyric Acid

4,4'-Dithiodibutyric acid is a dicarboxylic acid containing a disulfide bond. Its chemical structure, featuring two polar carboxylic acid groups and a less polar disulfide-containing alkyl chain, results in a nuanced solubility profile. Generally, it is soluble in polar organic solvents.[1][2] The carboxylic acid moieties can engage in hydrogen bonding with protic solvents, while the overall polarity allows for favorable interactions with a range of polar organic liquids.

Quantitative Solubility Data

Precise quantitative data on the solubility of 4,4'-Dithiodibutyric acid in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on qualitative descriptions and the general solubility trends of dicarboxylic acids, the following table summarizes its expected solubility. Note: The quantitative values presented below are representative estimates and should be experimentally verified for precise applications.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 32.7 | Soluble[3][4] | > 10 |

| Ethanol | C₂H₅OH | 24.5 | Soluble[1] | 5 - 10 |

| Isopropanol | C₃H₈O | 19.9 | Moderately Soluble | 1 - 5 |

| Acetone | C₃H₆O | 20.7 | Sparingly Soluble | 0.5 - 1 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble | > 10 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble | > 10 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Sparingly Soluble | 0.1 - 0.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Sparingly Soluble | < 0.1 |

| Hexane | C₆H₁₄ | 1.9 | Insoluble | < 0.01 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 4,4'-Dithiodibutyric acid in an organic solvent at a specific temperature.

Materials and Equipment

-

4,4'-Dithiodibutyric acid (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (0.22 µm or 0.45 µm pore size)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4,4'-Dithiodibutyric acid to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the solution through the filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Record the exact mass of the filtered solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the 4,4'-Dithiodibutyric acid. A temperature below its melting point (108-110°C) is recommended.

-

Continue heating until all the solvent has evaporated and a constant mass of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Measure the final mass of the evaporation dish containing the dried 4,4'-Dithiodibutyric acid.

-

The mass of the dissolved solid is the final mass minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solid.

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent) x 100

(Assuming the density of the solvent is known to convert mass to volume if necessary).

-

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4,4'-Dithiodibutyric acid.

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides foundational knowledge on the solubility of 4,4'-Dithiodibutyric acid. For mission-critical applications, it is imperative that the solubility is determined experimentally under the specific conditions of use.

References

An In-Depth Technical Guide to 4,4'-Dithiodibutyric Acid (CAS: 2906-60-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dithiodibutyric acid, a versatile disulfide-containing dicarboxylic acid. It covers its chemical and physical properties, key applications with detailed experimental protocols, spectroscopic data for characterization, and relevant biological context.

Chemical and Physical Properties

4,4'-Dithiodibutyric acid is an organic compound featuring a disulfide bond linking two butyric acid moieties. This structure imparts unique chemical reactivity, making it a valuable tool in various scientific disciplines. Its two carboxylic acid functional groups render it soluble in polar solvents like water and alcohols.

Table 1: Chemical and Physical Properties of 4,4'-Dithiodibutyric Acid

| Property | Value | Reference(s) |

| CAS Number | 2906-60-7 | |

| Molecular Formula | C₈H₁₄O₄S₂ | |

| Molecular Weight | 238.32 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 108-110 °C | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [2] |

| Synonyms | 3-Carboxypropyl disulfide, Di(4-carboxybutyl) disulfide | [1] |

Synthesis

A common laboratory-scale synthesis of 4,4'-Dithiodibutyric acid involves the reaction of γ-butyrolactone with sodium disulfide.

Experimental Protocol: Synthesis from γ-Butyrolactone

Materials:

-

γ-Butyrolactone

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Sulfur

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. To this solution, add elemental sulfur and reflux the mixture to form a sodium disulfide solution.

-

Reaction with γ-Butyrolactone: Cool the sodium disulfide solution and slowly add γ-butyrolactone. Heat the reaction mixture under reflux for several hours.

-

Hydrolysis and Precipitation: After cooling, acidify the reaction mixture with hydrochloric acid to a low pH. This will protonate the carboxylate groups and cause the 4,4'-Dithiodibutyric acid to precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4,4'-Dithiodibutyric acid.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three main signals corresponding to the three different types of protons in the butyric acid chain.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four non-equivalent carbon atoms in the molecule.

Table 2: Predicted NMR Chemical Shifts (in ppm)

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -COOH | ~12.0 (broad s) | ~175 |

| -CH₂-S- | ~2.8 (t) | ~38 |

| -S-CH₂-CH₂- | ~2.1 (quintet) | ~24 |

| -CH₂-COOH | ~2.5 (t) | ~33 |

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Peaks

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H (Alkyl) | 2960-2850 | Strong |

| C=O (Carboxylic Acid) | 1760-1690 | Strong |

| C-O | 1320-1210 | Medium |

| S-S | 540-500 | Weak |

3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 238. Common fragmentation patterns would involve cleavage of the C-C and C-S bonds.

Applications

4,4'-Dithiodibutyric acid's unique structure lends itself to a variety of applications in materials science and biotechnology.

4.1. Self-Assembled Monolayers (SAMs) on Gold Surfaces

The disulfide bond in 4,4'-Dithiodibutyric acid can be cleaved to form two thiol groups, which readily bind to gold surfaces, forming a self-assembled monolayer. The terminal carboxylic acid groups can then be used to immobilize proteins, DNA, or other biomolecules, making it a key component in the development of biosensors and protein chips.[3]

Experimental Protocol: Formation of a 4,4'-Dithiodibutyric Acid SAM on Gold

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

4,4'-Dithiodibutyric acid

-

200 proof ethanol

-

Hydrochloric acid (HCl, for pH adjustment)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate by sonicating in ethanol and then deionized water. Dry the substrate under a stream of nitrogen.

-

Thiol Solution Preparation: Prepare a 1 mM solution of 4,4'-Dithiodibutyric acid in 200 proof ethanol. To facilitate the cleavage of the disulfide bond and protonate the carboxylic acid groups, adjust the pH of the solution to approximately 2 with a few drops of concentrated HCl.[4]

-

Self-Assembly: Immerse the cleaned gold substrate into the thiol solution. To minimize oxidation, it is recommended to perform this step in an inert atmosphere (e.g., in a nitrogen-filled glovebox or by bubbling nitrogen through the solution). Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.

-

Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules. Dry the substrate under a stream of nitrogen.

-

Characterization: The formation and quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

4.2. Functionalization of Gold Nanoparticles

Similar to flat gold surfaces, the thiol groups of 4,4'-Dithiodibutyric acid can be used to functionalize gold nanoparticles (AuNPs). This imparts a negative charge to the nanoparticles due to the deprotonated carboxylic acid groups at neutral pH, which enhances their stability in aqueous solutions and provides anchor points for the conjugation of drugs, targeting ligands, or other biomolecules for applications in drug delivery and diagnostics.[5]

Experimental Protocol: Functionalization of Gold Nanoparticles

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

4,4'-Dithiodibutyric acid

-

Deionized water

-

Phosphate-buffered saline (PBS)

Procedure:

-

Ligand Exchange: To a solution of citrate-stabilized AuNPs, add an aqueous solution of 4,4'-Dithiodibutyric acid. The thiol groups will displace the citrate (B86180) ions on the surface of the AuNPs. The molar ratio of the dithiodibutyric acid to AuNPs should be optimized based on the size of the nanoparticles and the desired surface coverage.

-

Incubation: Gently stir the mixture at room temperature for several hours to allow for complete ligand exchange.

-

Purification: Remove excess 4,4'-Dithiodibutyric acid and displaced citrate ions by centrifugation. The functionalized AuNPs will form a pellet, which can be resuspended in deionized water or a buffer such as PBS. Repeat the centrifugation and resuspension steps several times to ensure purity.

-

Characterization: The successful functionalization can be confirmed by techniques such as UV-Vis spectroscopy (which will show a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the change in hydrodynamic diameter and zeta potential, and transmission electron microscopy (TEM) to visualize the nanoparticles.

4.3. Cross-Linking Agent

The two carboxylic acid groups of 4,4'-Dithiodibutyric acid can be activated to react with amine groups on proteins or other polymers, forming amide bonds. This allows the molecule to act as a cross-linking agent, which is useful for the fabrication of hydrogels and other biomaterials. The disulfide bond within the cross-linker provides a redox-sensitive linkage that can be cleaved under reducing conditions, allowing for controlled degradation of the material.

4.4. Precursor for Polythioesters

4,4'-Dithiodibutyric acid can serve as a monomer in polycondensation reactions with diols to synthesize polythioesters.[1] These polymers are of interest due to their potential biodegradability and unique physical properties compared to their polyester (B1180765) analogs.

Biological Context and Signaling Pathways

While there is no direct evidence of 4,4'-Dithiodibutyric acid being a signaling molecule itself, the disulfide bond and dicarboxylic acid moieties are relevant in biological systems.

Disulfide Bonds in Redox Signaling: Disulfide bonds are crucial for the structure and function of many proteins. The reversible formation and cleavage of disulfide bonds in proteins is a key mechanism in redox signaling, which plays a role in processes such as cell proliferation, apoptosis, and antioxidant defense.

Dicarboxylic Acids in Metabolism: Dicarboxylic acids are intermediates in various metabolic pathways, including fatty acid oxidation. Alterations in the levels of certain dicarboxylic acids can be indicative of metabolic disorders.

Safety Information

4,4'-Dithiodibutyric acid should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Conclusion

4,4'-Dithiodibutyric acid is a highly versatile chemical compound with significant potential in materials science, nanotechnology, and biotechnology. Its ability to form redox-responsive cross-links and to functionalize surfaces makes it a valuable tool for researchers and developers in these fields. A thorough understanding of its properties and reaction conditions is essential for its effective application.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,4'-Dithiodibutyric Acid-5g | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 4,4'-Dithiodibutyric Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for 4,4'-Dithiodibutyric acid (CAS No: 2906-60-7), a compound utilized in various scientific applications. This document synthesizes available data on its hazards, handling, and emergency procedures, and details the standard experimental methodologies for hazard classification.

Summary of Physicochemical and Hazard Data

Quantitative data extracted from various safety data sheets are presented below to offer a clear and comparative overview of the properties and hazards associated with 4,4'-Dithiodibutyric acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H14O4S2 | [1][2][3] |

| Molecular Weight | 238.32 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 108-110 °C | [4] |

| Flash Point | Not applicable | [4] |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Toxicological and Ecological Information

| Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Toxicity to Fish | No data available |

| Toxicity to Daphnia and other aquatic invertebrates | No data available |

| Toxicity to Algae | No data available |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

Experimental Protocols for Hazard Determination

The hazard classifications for 4,4'-Dithiodibutyric acid are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key irritation assessments.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.[8]

-

Test System: A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[8]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue. For solids like 4,4'-Dithiodibutyric acid, a specific amount (e.g., 25mg) is applied.[9]

-

The substance remains in contact with the tissue for a defined period (e.g., 60 minutes).[9]

-

Following exposure, the tissue is thoroughly rinsed to remove the test substance.[8]

-

The tissue is then incubated for a post-exposure recovery period (e.g., 42 hours).[9]

-

-

Viability Assessment:

-

Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt.[8]

-

The amount of formazan produced is quantified spectrophotometrically, which correlates with the number of viable cells.[8]

-

-

Classification: A substance is classified as a skin irritant (Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[8]

Acute Eye Irritation/Corrosion In Vivo Test (OECD TG 405)

This guideline describes the procedure for determining the potential of a substance to cause eye irritation or corrosion using an in vivo animal model, typically the albino rabbit.[5][10]

-

Animal Model: Healthy, young adult albino rabbits are used for this test.[5]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

-

The eyelids are held together for approximately one second to prevent loss of the substance.[10]

-

The eyes are not washed out for at least 24 hours after instillation, unless immediate corrosive effects are observed.[5]

-

-

Observation:

-

Classification: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed ocular lesions.[11]

Safety and Handling Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety measures when handling 4,4'-Dithiodibutyric acid.

Conclusion

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. delltech.com [delltech.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mbresearch.com [mbresearch.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 7. echemi.com [echemi.com]

- 8. x-cellr8.com [x-cellr8.com]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. daikinchemicals.com [daikinchemicals.com]

A Technical Guide to the Thermal Stability of 4,4'-Dithiodibutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-dithiodibutyric acid, a crucial parameter for its handling, storage, and application in pharmaceutical and materials science. This document outlines the key thermal properties, potential decomposition pathways, and standardized methodologies for its thermal analysis.

Core Thermal Properties

| Property | Value | Source |

| Melting Point | 108-110 °C | |

| Boiling Point | 467.1 °C (at 760 mmHg) | Not specified in search results |

| Flash Point | 236.3 °C | Not specified in search results |

Thermal Decomposition Profile

The thermal decomposition of dialkyl disulfides, such as 4,4'-dithiodibutyric acid, is generally initiated by the homolytic cleavage of the sulfur-sulfur bond. This is due to the relatively lower bond dissociation energy of the S-S bond compared to C-C, C-H, and C-S bonds within the molecule.

Proposed Decomposition Pathway

The primary decomposition step is the formation of two thiyl radicals. These highly reactive radicals can then participate in a series of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to the formation of various volatile and non-volatile byproducts.

Caption: Proposed thermal decomposition pathway of 4,4'-dithiodibutyric acid.

Experimental Analysis of Thermal Stability

To quantitatively assess the thermal stability of 4,4'-dithiodibutyric acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of 4,4'-dithiodibutyric acid.

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the temperature ranges of mass loss.

| Parameter | Recommended Setting |

| Instrument | TGA Q500 or equivalent |

| Sample Pan | Platinum or Alumina |

| Sample Size | 5-10 mg |

| Atmosphere | Nitrogen (inert) |

| Gas Flow Rate | 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 600 °C |

Procedure:

-

Tare the TGA sample pan.

-

Accurately weigh 5-10 mg of 4,4'-dithiodibutyric acid into the pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect other thermal events like glass transitions or solid-solid phase transitions.

| Parameter | Recommended Setting |

| Instrument | DSC Q2000 or equivalent |

| Sample Pan | Aluminum, hermetically sealed |

| Sample Size | 2-5 mg |

| Atmosphere | Nitrogen (inert) |

| Gas Flow Rate | 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 250 °C (or above melting) |

Procedure:

-

Tare an empty aluminum DSC pan and lid.

-

Accurately weigh 2-5 mg of 4,4'-dithiodibutyric acid into the pan.

-

Hermetically seal the pan.

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Heat the sample at a rate of 10 °C/min to a temperature above its melting point (e.g., 250 °C).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset of the melting endotherm, and the heat of fusion is calculated from the peak area.

Data Interpretation and Expected Results

-

TGA: The TGA thermogram is expected to show a stable baseline until the onset of decomposition. A significant mass loss will be observed as the molecule degrades. The temperature at which 5% mass loss occurs (Td5%) is often used as a measure of thermal stability.

-

DSC: The DSC thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature and the area under the peak provide the melting point and the enthalpy of fusion, respectively. No other significant thermal events are expected before melting for a pure, crystalline sample.

By following these protocols, researchers can obtain reliable and reproducible data on the thermal stability of 4,4'-dithiodibutyric acid, which is essential for its effective and safe use in various applications.

Spectroscopic Analysis of 4,4'-Dithiodibutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-Dithiodibutyric acid, a key organic sulfur compound utilized as a cross-linking agent in the synthesis of various polymers and materials.[1] This document details the interpretation of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to 4,4'-Dithiodibutyric Acid

4,4'-Dithiodibutyric acid, with the chemical formula C₈H₁₄O₄S₂, is an organic disulfide that plays a significant role as a precursor in the production of novel polythioesters (PTEs) and in the creation of chemically crosslinked epoxidized natural rubber.[1] Its molecular structure, characterized by a disulfide bond and two carboxylic acid functional groups, makes it an interesting subject for spectroscopic elucidation. Understanding its spectral properties is crucial for quality control, reaction monitoring, and structural confirmation in various synthetic applications.

Below is a diagram illustrating the molecular structure of 4,4'-Dithiodibutyric acid.

Caption: Molecular structure of 4,4'-Dithiodibutyric acid.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of solid 4,4'-Dithiodibutyric acid is typically performed using the KBr pellet method.

The FTIR spectrum of 4,4'-Dithiodibutyric acid is characterized by several key absorption bands that confirm its structure. A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups, which are often involved in hydrogen bonding. The sharp, strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The presence of C-H stretching vibrations from the aliphatic chain is confirmed by peaks in the 3000-2850 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including C-O stretching and C-H bending vibrations, which are unique to the molecule.

Table 1: FTIR Vibrational Frequencies for 4,4'-Dithiodibutyric Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (O-H) |

| 2920 | C-H stretch (asymmetric) | Alkane (CH₂) |

| 2850 | C-H stretch (symmetric) | Alkane (CH₂) |

| 1705 | C=O stretch | Carboxylic Acid (C=O) |

| 1460 | C-H bend (scissoring) | Alkane (CH₂) |

| 1410 | O-H bend | Carboxylic Acid (O-H) |

| 1290 | C-O stretch | Carboxylic Acid (C-O) |

| 940 (broad) | O-H bend (out-of-plane) | Carboxylic Acid (O-H) |

| 540 | S-S stretch | Disulfide (S-S) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For 4,4'-Dithiodibutyric acid, NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,4'-Dithiodibutyric acid is relatively simple due to the molecule's symmetry. It exhibits three main signals corresponding to the different types of protons in the structure. The most downfield signal is a broad singlet corresponding to the acidic protons of the two carboxylic acid groups. The protons on the carbons adjacent to the sulfur atoms (α-protons) and the protons on the carbons adjacent to the carboxylic acid groups (β-protons) and the central methylene (B1212753) protons (γ-protons) give rise to distinct multiplets.

Table 2: ¹H NMR Chemical Shifts for 4,4'-Dithiodibutyric Acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | Broad s | 2H | -COOH |

| 2.75 | t | 4H | -S-CH₂- |

| 2.30 | t | 4H | -CH₂-COOH |

| 1.90 | p | 4H | -CH₂-CH₂-CH₂- |

s = singlet, t = triplet, p = pentet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to symmetry, 4,4'-Dithiodibutyric acid is expected to show four distinct carbon signals. The carbonyl carbon of the carboxylic acid appears at the most downfield chemical shift. The three different methylene carbons in the butyric acid chain will have distinct chemical shifts.

Table 3: ¹³C NMR Chemical Shifts for 4,4'-Dithiodibutyric Acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 174.5 | -COOH |

| 37.5 | -S-CH₂- |

| 32.8 | -CH₂-COOH |

| 23.7 | -CH₂-CH₂-CH₂- |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4,4'-Dithiodibutyric acid.

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 4,4'-Dithiodibutyric acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 4,4'-Dithiodibutyric acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve signal intensity.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

The following diagram illustrates a general workflow for the spectroscopic analysis of 4,4'-Dithiodibutyric acid.

Caption: General workflow for the spectroscopic analysis.

References

An In-depth Technical Guide to 4,4'-Dithiodibutyric Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dithiodibutyric acid, a disulfide-containing dicarboxylic acid, has emerged as a versatile molecule in various scientific and technological fields. Its unique chemical structure, featuring a readily cleavable disulfide bond and terminal carboxylic acid groups, has made it a valuable component in the design of stimuli-responsive materials, drug delivery systems, and self-assembled monolayers. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 4,4'-dithiodibutyric acid, with a focus on its relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to facilitate a deeper understanding and practical application of this compound.

Introduction and Historical Perspective

The history of 4,4'-dithiodibutyric acid is intrinsically linked to the broader development of organosulfur chemistry and the understanding of disulfide bonds in chemical and biological systems. While a definitive "discovery" paper for this specific molecule is not readily apparent in early chemical literature, its synthesis and study are a logical extension of research into dicarboxylic acids and disulfide-containing compounds that gained momentum in the early to mid-20th century.

Early investigations into aliphatic dicarboxylic acids were extensive, driven by their potential as monomers for polymerization.[1] The introduction of the disulfide linkage offered a new dimension of functionality, allowing for the creation of polymers and other materials with tunable properties. The reversible nature of the disulfide bond, susceptible to cleavage under reducing conditions, was a particularly attractive feature that researchers began to explore for various applications.

The advent of self-assembled monolayers (SAMs) on gold surfaces in the 1980s provided a significant new area of application for thiol and disulfide compounds, including 4,4'-dithiodibutyric acid. The ability of the sulfur atoms to form a strong bond with the gold substrate, coupled with the outward-projecting carboxylic acid groups that can be used for further functionalization, made it an ideal candidate for creating well-defined surface chemistries. This has had a profound impact on fields ranging from biosensors to materials science.

Physicochemical Properties

4,4'-Dithiodibutyric acid is a white to off-white crystalline solid with the chemical formula C₈H₁₄O₄S₂.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 238.32 g/mol | [3] |

| Melting Point | 108-110 °C | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [2] |

| CAS Number | 2906-60-7 | [3] |

| IUPAC Name | 4,4'-disulfanediyldibutanoic acid | [3] |

Synthesis of 4,4'-Dithiodibutyric Acid

Several synthetic routes to 4,4'-dithiodibutyric acid have been developed. The most common and straightforward methods involve either the oxidation of a thiol precursor or the reaction of a halo-acid with a sulfur-containing nucleophile.

Synthesis via Oxidation of 4-Mercaptobutanoic Acid

This is a widely used and efficient method for the preparation of 4,4'-dithiodibutyric acid. The reaction involves the oxidation of the thiol groups of two molecules of 4-mercaptobutanoic acid to form a disulfide bond.

Experimental Protocol:

Materials:

-

4-Mercaptobutanoic acid

-

Hydrogen peroxide (30% solution)

-

Water

-

Hydrochloric acid (optional, for pH adjustment)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

Dissolve a known quantity of 4-mercaptobutanoic acid in water.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, so maintain the temperature below 25°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete oxidation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Once the reaction is complete, the product, 4,4'-dithiodibutyric acid, may precipitate out of the solution, especially upon cooling. If not, the product can be extracted.

-

Acidify the aqueous solution with hydrochloric acid (if necessary) to fully protonate the carboxylic acid groups.

-

Extract the product into an organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4,4'-dithiodibutyric acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain a pure crystalline solid.

Characterization: The identity and purity of the synthesized 4,4'-dithiodibutyric acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the carboxylic acid and the S-S stretch.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Caption: Oxidation of 4-mercaptobutanoic acid to form 4,4'-dithiodibutyric acid.

Synthesis from 4-Chlorobutanoic Acid

An alternative route involves the reaction of 4-chlorobutanoic acid with a source of disulfide, such as sodium disulfide (Na₂S₂).

Experimental Protocol:

Materials:

-

4-Chlorobutanoic acid

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S)

-

Ethanol (B145695) or another suitable solvent

-

Water

-

Hydrochloric acid

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate and elemental sulfur in a water/ethanol mixture. Gently heat the mixture to facilitate the dissolution of sulfur.

-

In a separate flask, dissolve 4-chlorobutanoic acid in ethanol.

-

Slowly add the 4-chlorobutanoic acid solution to the sodium disulfide solution.

-

Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify it with hydrochloric acid. This will precipitate the crude 4,4'-dithiodibutyric acid.

-

Filter the precipitate and wash it with cold water.

-

Alternatively, the product can be extracted from the acidified aqueous solution using an organic solvent like diethyl ether.

-

Dry the organic extract over an anhydrous drying agent.

-

Remove the solvent to obtain the crude product.

-

Purify the crude product by recrystallization.

Caption: Synthesis of 4,4'-dithiodibutyric acid from 4-chlorobutanoic acid.

Applications in Research and Drug Development

The unique properties of 4,4'-dithiodibutyric acid have led to its use in a variety of applications, particularly in fields that require stimuli-responsive behavior and surface modification.

Cross-linking Agent for Stimuli-Responsive Polymers

The disulfide bond in 4,4'-dithiodibutyric acid can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), the latter of which is present in significantly higher concentrations inside cells compared to the extracellular environment. This redox-responsiveness makes it an excellent cross-linking agent for the development of "smart" polymers for drug delivery.

Hydrogels and nanoparticles cross-linked with 4,4'-dithiodibutyric acid can encapsulate therapeutic agents. In the reductive intracellular environment of a target cell, the disulfide cross-links are cleaved, leading to the disassembly of the carrier and the release of the encapsulated drug. This targeted drug release mechanism can enhance the therapeutic efficacy of a drug while minimizing its side effects on healthy tissues.[4][5]

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. CAS 2906-60-7: 4,4′-Dithiodibutyric acid | CymitQuimica [cymitquimica.com]

- 3. 4,4'-Dithiodibutyric acid | C8H14O4S2 | CID 76196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4,4'-Dithiodibutyric Acid Self-Assembled Monolayers on Gold

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a cornerstone of surface functionalization in various fields, including biosensing, drug delivery, and fundamental surface science.[1][2] 4,4'-Dithiodibutyric acid (DDA) is a disulfide-containing molecule that forms well-ordered monolayers on gold substrates.[3][4] The terminal carboxylic acid groups of the DDA SAM provide a versatile platform for the covalent immobilization of biomolecules, such as proteins and antibodies, making it particularly valuable for the development of protein chips and biosensors.[3][5] This document provides detailed protocols for the formation and characterization of DDA SAMs on gold, along with key quantitative data and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for DDA SAMs on gold, as determined by various surface characterization techniques. For comparison, data for the commonly used 11-mercaptoundecanoic acid (MUA) are also included.

Table 1: Contact Angle Measurements

| Analyte | Concentration (mM) | Immersion Time (h) | Contact Angle (°) |

| 4,4'-Dithiodibutyric Acid | 10 | 2 | ~35 |

| 10 | 4 | ~40 | |

| 10 | 6 | ~42 | |

| 10 | 8 | ~45 | |

| 10 | 24 | ~48 | |

| 20 | 24 | ~50 | |

| 40 | 24 | ~52 | |

| 80 | 24 | ~53 | |

| 160 | 24 | ~55 |

Data extracted from contact angle goniometry measurements.[3]

Table 2: Surface Roughness (Ra) from Atomic Force Microscopy (AFM)

| Analyte | Concentration (mM) | Surface Roughness (Ra) (nm) |

| 4,4'-Dithiodibutyric Acid | 10 | 0.7 |

| 160 | 0.5 | |

| 11-Mercaptoundecanoic Acid | 10 | 0.9 |

| 160 | 4.1 |

A lower surface roughness for DDA at high concentrations suggests a more uniform monolayer compared to MUA.[3]

Table 3: Monolayer Thickness from Ellipsometry

| Analyte | Concentration (mM) | Thickness (Å) |

| 4,4'-Dithiodibutyric Acid | 10 | ~8 |

| 20 | ~8.5 | |

| 40 | ~8.5 | |

| 80 | ~9 | |

| 160 | ~9 | |

| 11-Mercaptoundecanoic Acid | 10 | ~10 |

| 20 | ~12 | |

| 40 | ~14 | |

| 80 | ~16 | |

| 160 | ~18 |

The thickness of the DDA monolayer remains relatively stable with increasing concentration, indicating robust monolayer formation.[3]

Table 4: Fourier Transform Infrared Spectroscopy (FTIR) Peak Position

| Analyte | Concentration (mM) | Wavenumber (cm⁻¹) | Interpretation |

| 4,4'-Dithiodibutyric Acid | 160 | 2916 | Well-ordered and arranged monolayer |

| 11-Mercaptoundecanoic Acid | 160 | 2926 | More disordered structure |

A wavenumber peak around 2918 cm⁻¹ signifies a well-ordered SAM structure.[3]

Experimental Protocols

Protocol 1: Preparation of DDA Self-Assembled Monolayers on Gold

This protocol outlines the steps for the formation of a DDA SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)[6]

-

4,4'-Dithiodibutyric acid (DDA)

-

200 proof ethanol (B145695) (spectroscopic grade)[6]

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

Glass or polypropylene (B1209903) containers (e.g., scintillation vials)[6][7]

-

Tweezers for sample handling[6]

-

Sonicator[6]

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrates to ensure a pristine surface for SAM formation. A common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Alternatively, for a less hazardous cleaning procedure, sonicate the substrates in a sequence of solvents such as acetone, isopropanol, and ethanol, followed by a thorough rinse with DI water and drying under a stream of nitrogen.

-

An oxygen plasma treatment can also be used to remove organic contaminants.

-

-

Preparation of DDA Solution:

-

Self-Assembly Process:

-

Immerse the clean, dry gold substrates into the DDA solution using clean tweezers.[6] Ensure the entire gold surface is submerged.

-

To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.[6][7]

-

Seal the container tightly to prevent solvent evaporation and contamination.[6]

-

Allow the self-assembly to proceed for a designated time. While initial monolayer formation is rapid, longer immersion times (e.g., 24 hours) generally result in more ordered and densely packed monolayers.[1][6]

-

-

Rinsing and Drying:

-

After the immersion period, carefully remove the substrates from the DDA solution with tweezers.

-

Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed DDA molecules.[6]

-

For carboxyl-terminated thiols like DDA, a brief sonication (1-3 minutes) in fresh solvent can help remove physisorbed material.[6]

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.[6]

-

-

Storage:

-

Store the functionalized substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent contamination.[7]

-

Protocol 2: Characterization of DDA SAMs

To confirm the successful formation and quality of the DDA monolayer, the following characterization techniques can be employed.

-

Contact Angle Goniometry: Measure the static water contact angle on the DDA-functionalized surface. A successful SAM formation will result in a change in the surface hydrophilicity, reflected in the contact angle.[3]

-

Atomic Force Microscopy (AFM): Image the surface topography to assess the uniformity and smoothness of the monolayer. The surface roughness (Ra) can be quantified.[3]

-

Ellipsometry: Determine the thickness of the organic monolayer on the gold surface.[3]

-

Fourier Transform Infrared Spectroscopy (FTIR): Analyze the vibrational modes of the alkyl chains to assess the order and packing of the monolayer.[3]

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface and the chemical state of the sulfur atoms bonded to the gold.

Visualizations

Experimental Workflow for DDA SAM Formation

Caption: Workflow for DDA SAM formation on a gold substrate.

Protein Immobilization on DDA SAM

Caption: Immobilization of proteins onto a DDA-functionalized gold surface.[3]

References

- 1. if.tugraz.at [if.tugraz.at]

- 2. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Gold Nanoparticle Functionalization using 4,4'-Dithiodibutyric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of gold nanoparticles (AuNPs) with 4,4'-Dithiodibutyric acid (DTBA). This bifunctional linker serves as a robust platform for the subsequent covalent attachment of various biomolecules, such as proteins, peptides, and small molecule drugs, making it a valuable tool in the development of targeted drug delivery systems, diagnostic assays, and novel biomaterials.

4,4'-Dithiodibutyric acid forms a stable self-assembled monolayer (SAM) on the gold surface via the strong affinity of its disulfide group. The terminal carboxylic acid groups are then available for covalent conjugation with amine-containing molecules through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Experimental Protocols

This section details the necessary protocols for the synthesis of gold nanoparticles, their functionalization with 4,4'-Dithiodibutyric acid, and the subsequent conjugation of biomolecules.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol outlines the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Ultrapure water (18.2 MΩ·cm)

-

All glassware must be rigorously cleaned with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and thoroughly rinsed with ultrapure water.

Procedure:

-

Prepare a 1 mM solution of HAuCl₄ in ultrapure water.

-

Prepare a 1% (w/v) solution of trisodium citrate in ultrapure water.

-

In a clean 250 mL round-bottom flask equipped with a magnetic stir bar, bring 100 mL of the 1 mM HAuCl₄ solution to a vigorous boil on a stirring hotplate.

-

While boiling, rapidly add 10 mL of the 1% trisodium citrate solution.

-

The solution will undergo a color change from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.

-

Continue boiling for an additional 15 minutes to ensure the reaction is complete.

-

Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

-